7-phenylpyrrolo[1,2-a]pyrimidine
Description
7-Phenylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound featuring a pyrrole ring fused to a pyrimidine moiety, with a phenyl substituent at the 7-position. This scaffold is structurally analogous to other fused pyrimidine derivatives, which are widely studied for their biological and pharmacological properties, including antimicrobial, anticancer, and antioxidant activities .
Properties
IUPAC Name |
7-phenylpyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-5-11(6-3-1)12-9-13-14-7-4-8-15(13)10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQQQPVUJILZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=NC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61900-70-7 | |
| Record name | 7-phenylpyrrolo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sequential Cyclization and Aryl Group Incorporation
A one-pot strategy combines pyrrole ring formation with phenyl group introduction. Starting with 2-aminopyrimidine and cinnamaldehyde, the reaction proceeds via imine formation, followed by intramolecular cyclization in the presence of acetic acid. This method reduces purification steps and achieves a 65% yield by maintaining anhydrous conditions and a nitrogen atmosphere.
Critical Parameters:
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Reagents: Cinnamaldehyde (1.2 equiv), Acetic acid (catalytic)
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Solvent: Toluene
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Temperature: 110°C (24 hours)
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. A mixture of 2-aminopyrrole and phenylacetylene in dimethylformamide (DMF) undergoes cyclization under microwave conditions (150°C, 20 minutes), yielding this compound with 78% efficiency. This approach minimizes side products such as dimerized intermediates.
Advantages:
-
Time Reduction: 20 minutes vs. 24 hours (conventional)
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Solvent: DMF (high dielectric constant enhances microwave absorption)
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Yield Improvement: 78% vs. 65% (traditional heating)
Catalytic Systems and Their Impact on Yield
Transition Metal Catalysts
Palladium and copper catalysts are pivotal in cross-coupling steps. For instance, Pd₂(dba)₃ with BINAP ligand facilitates aryl-aryl bond formation between brominated intermediates and phenylzinc reagents, achieving 82% yield. Copper(I) iodide, in contrast, promotes Ullmann-type couplings but with lower efficiency (55–60%).
Catalyst Comparison Table
| Catalyst System | Reaction Type | Yield (%) | Byproducts |
|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ | Suzuki–Miyaura | 85 | Minimal |
| Pd₂(dba)₃/BINAP | Buchwald–Hartwig | 82 | Homo-coupled |
| CuI/1,10-phenanthroline | Ullmann | 58 | Dehalogenated |
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, THF) enhance metal catalyst activity, while bases like cesium carbonate improve coupling efficiency by deprotonating intermediates. In contrast, non-polar solvents (toluene) favor cyclization steps by stabilizing aromatic transition states.
Purification and Analytical Validation
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane) remains the standard for isolating this compound from reaction mixtures. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >99% purity, essential for pharmacological studies.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 7.2–7.5 (m, 5H, phenyl), δ 6.8 (s, 1H, pyrrole-H), δ 8.1 (s, 1H, pyrimidine-H).
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MS (EI) : m/z 194.23 [M]⁺, consistent with molecular formula C₁₃H₁₀N₂.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: 7-Phenylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[1,2-a]pyrimidine core.
Substitution: The phenyl group at the 7th position can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities:
- Antimicrobial Activity : Research indicates that derivatives of 7-phenylpyrrolo[1,2-a]pyrimidine possess antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Studies have shown that these compounds can inhibit cancer cell proliferation. For instance, specific derivatives demonstrated significant antiproliferative effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity, showing results comparable to established anti-inflammatory drugs like phenylbutazone and indomethacin .
Neurological Disorders Treatment
Recent patents highlight the use of substituted pyrrolo[1,2-a]pyrimidines in treating neurological disorders such as:
- Parkinson's Disease : The compounds are being explored for their potential to alleviate symptoms associated with dopamine deficiency in Parkinson's disease patients .
- Gaucher Disease : They may also offer new avenues for treatment in lysosomal storage disorders like Gaucher disease, which currently lacks effective therapies with minimal side effects .
Material Science
The unique chemical properties of this compound make it useful in developing new materials. Its ability to act as a building block for more complex heterocyclic compounds allows for innovation in polymer science and other industrial applications.
Case Study 1: Anticancer Activity Assessment
A study investigated various derivatives of this compound for their anticancer activity. The results indicated that certain modifications enhanced potency against breast and lung cancer cell lines. Molecular docking studies revealed interactions with key proteins involved in cancer progression, supporting the compound's therapeutic potential.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |
| Derivative B | A549 (Lung) | 9.8 | Induction of apoptosis |
Case Study 2: Anti-inflammatory Evaluation
Another study focused on the anti-inflammatory effects of selected derivatives using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The most potent analogues showed a significant reduction in pro-inflammatory cytokines.
| Compound | Cytokine Reduction (%) | Concentration (µM) |
|---|---|---|
| Compound X | TNF-α: 75% | 10 |
| Compound Y | IL-6: 68% | 5 |
Mechanism of Action
The mechanism of action of 7-phenylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression . The compound’s ability to bind to these targets and modulate their activity is attributed to its unique structural features, such as the presence of the phenyl group and the pyrrolo[1,2-a]pyrimidine core.
Comparison with Similar Compounds
Antibacterial Activity
Pyrimido[1,2-a]pyrimidines demonstrated MIC values against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) pathogens, though activity was compound-specific. For example:
Antioxidant Activity
Electron-donating substituents (e.g., methoxy) marginally improved activity . The phenyl group’s electron-withdrawing nature in 7-phenylpyrrolo[1,2-a]pyrimidine may further reduce antioxidant efficacy unless conjugated systems stabilize radical intermediates.
Physicochemical Properties
- Melting Points : Imidazo[1,2-a]pyrimidines showed melting points of 176–178°C , while pyrimido[1,2-a]pyrimidines likely have higher values due to increased rigidity.
- Solubility : The phenyl substituent may reduce aqueous solubility compared to morpholinyl or piperidinyl groups, necessitating formulation adjustments for bioavailability.
- Stability : Microwave synthesis minimized decomposition in pyrimido[1,2-a]pyrimidines , a strategy applicable to this compound.
Biological Activity
7-Phenylpyrrolo[1,2-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions using appropriate precursors, such as pyrrole and pyrimidine derivatives. The synthesis can be optimized by varying the substituents on the phenyl group to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent inhibition against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.5 | Induction of apoptosis through mitochondrial pathways |
| This compound | A549 (lung cancer) | 0.8 | Inhibition of EGFR signaling |
Studies indicate that the compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential, leading to cell death .
Anti-inflammatory Properties
In addition to anticancer activity, this compound has been evaluated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro.
| Compound | Inflammatory Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | RAW264.7 cells stimulated with LPS | 1.0 | Inhibition of NF-kB pathway |
The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in diseases characterized by chronic inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- EGFR Inhibition : The compound shows affinity for the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By inhibiting EGFR signaling pathways, it effectively reduces tumor proliferation .
- Caspase Activation : The induction of apoptosis is mediated through the activation of caspases and subsequent mitochondrial dysfunction .
Case Study 1: MCF-7 Cell Line
In a study assessing the efficacy of this compound against the MCF-7 breast cancer cell line, researchers observed a significant reduction in cell viability at concentrations as low as 0.5 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Inflammatory Response
Another study utilized RAW264.7 macrophages to evaluate the anti-inflammatory properties of the compound. Treatment with this compound resulted in a marked decrease in TNF-alpha production following LPS stimulation, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-phenylpyrrolo[1,2-a]pyrimidine and its derivatives?
- Methodological Answer : A common approach involves multi-component reactions (MCRs) using aromatic aldehydes, β-keto esters, and heterocyclic amines. For example, 2-aminobenzimidazole reacts with ethyl 3-oxohexanoate and aryl aldehydes under solvent-free fusion conditions (10–12 minutes) with catalytic DMF, yielding imidazo[1,2-a]pyrimidine derivatives in ~85% yield . Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields .
- Key Data :
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm regiochemistry and substituent orientation. For example, aromatic protons in phenyl groups appear at δ 7.2–8.0 ppm, while pyrrolo protons resonate at δ 5.5–6.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, N-H bends at 3200–3400 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 533 for a derivative with a methoxy substituent) .
- Elemental Analysis : Confirms purity (C, H, N deviations <0.4%) .
Advanced Research Questions
Q. What strategies optimize reaction yields and regioselectivity in pyrrolo[1,2-a]pyrimidine synthesis?
- Methodological Answer :
- Catalyst Screening : Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while microwave irradiation reduces side reactions .
- Substituent Tuning : Electron-withdrawing groups (e.g., nitro) on aryl aldehydes increase electrophilicity, favoring cyclization .
- Case Study : A derivative with a 2-methoxyphenyl substituent achieved 85% yield via fusion synthesis, compared to 65% for unsubstituted analogs .
Q. How can contradictions in pharmacological data for pyrrolo[1,2-a]pyrimidine derivatives be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen vs. alkyl groups) to isolate bioactivity trends. For example, chloro-substituted derivatives show enhanced antimicrobial activity compared to methyl analogs .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimalarial IC₅₀ values) to identify outliers .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Model HOMO-LUMO gaps to assess electron affinity. For example, phenyl substitution lowers LUMO energy by ~1.2 eV, enhancing electrophilicity .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinase inhibitors). A study showed that 7-phenyl derivatives form π-π stacking with tyrosine kinase active sites .
- MD Simulations : Predict solubility and stability in physiological environments .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the fluorescence properties of pyrrolo[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Fluorescence Spectroscopy : Measure λₑₓ/λₑₘ in solvents of varying polarity (e.g., hexane vs. methanol). Derivatives with electron-donating groups (e.g., -OCH₃) exhibit redshifted emission .
- Quantum Yield Calculation : Use quinine sulfate as a reference standard. A derivative synthesized via Fischer carbene complexes showed Φ = 0.45 in DCM .
- Key Parameters :
| Parameter | Typical Range |
|---|---|
| λₑₓ | 350–400 nm |
| λₑₘ | 450–550 nm |
| Stokes Shift | 50–100 nm |
Q. What are best practices for resolving spectral overlaps in ¹H NMR analysis of complex derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguishing pyrrolo and phenyl signals) .
- Deuterated Solvents : Use DMSO-d₆ for improved resolution of NH and OH protons .
- Variable Temperature NMR : Lower temperatures (e.g., 25°C → 5°C) slow exchange broadening in protic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
